2-bromo-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
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Overview
Description
2-BROMO-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the imidazo[2,1-b][1,3]thiazole core in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under acidic or basic conditions.
Amidation: The final step involves the coupling of the brominated imidazo[2,1-b][1,3]thiazole derivative with benzoyl chloride or a similar benzamide precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like K2CO3 or NaH.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
2-BROMO-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BROMO-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with similar core structures but different substituents.
Benzamide Derivatives: Compounds with the benzamide functional group but different core structures.
Uniqueness
2-BROMO-N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BENZAMIDE is unique due to its specific combination of the imidazo[2,1-b][1,3]thiazole core and the benzamide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C19H16BrN3OS |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-bromo-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C19H16BrN3OS/c20-15-9-5-4-8-14(15)18(24)21-12-16-17(13-6-2-1-3-7-13)22-19-23(16)10-11-25-19/h1-9H,10-12H2,(H,21,24) |
InChI Key |
IJOUTWOCCIQXSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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